N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-17(2)31(29,30)19-12-10-18(11-13-19)15-24(28)26-21-8-4-3-7-20(21)22-16-27-14-6-5-9-23(27)25-22/h3-4,7-8,10-13,16-17H,5-6,9,14-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYSXCZZIILXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural characteristics:
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 425.53 g/mol
- IUPAC Name : this compound
Research indicates that the imidazo[1,2-a]pyridine moiety within the compound may interact with various biological targets:
- Antileishmanial Activity : A study highlighted the structure–activity relationship (SAR) of related imidazo[1,2-a]pyridine derivatives. Compounds with similar structures demonstrated effective inhibition against Leishmania species. The compound's activity was attributed to its ability to disrupt cellular processes in the parasite .
- Inhibition of Phospholipase A2 : Inhibition studies have shown that compounds with similar structural features can inhibit lysosomal phospholipase A2 (PLA2G15), suggesting a potential mechanism for modulating inflammatory responses and cellular signaling pathways .
- Cytotoxicity and Selectivity : Preliminary evaluations indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining lower toxicity in normal cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects .
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antileishmanial | Leishmania spp. | EC50 = 3.7 µM | |
| Inhibition of PLA2G15 | Phospholipase A2 | Significant inhibition observed | |
| Cytotoxicity | HepG2 cell line | Selectivity index > 10 |
Case Studies
- Antileishmanial Efficacy : In a comparative study involving various derivatives of imidazo[1,2-a]pyridine, the compound exhibited superior efficacy against the intracellular amastigote stage of L. infantum, outperforming standard treatments like miltefosine and fexinidazole in certain assays .
- In Vivo Studies : Further investigations are warranted to evaluate the pharmacokinetic properties and in vivo efficacy of this compound in animal models of leishmaniasis. Initial results indicate promising solubility profiles and stability in biological systems, which are critical for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in several disease models:
- Anticancer Activity : Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial activity. Compounds similar to N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide have demonstrated efficacy against bacterial strains and could be further developed as antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is a key area of research:
- Phosphodiesterase Inhibition : Studies have shown that compounds containing the imidazo[1,2-a]pyridine core can act as phosphodiesterase inhibitors. This activity is crucial for modulating cellular signaling pathways related to inflammation and cancer .
- Kinase Modulation : The structural features of this compound may allow it to interact with various kinases involved in cell signaling and proliferation. Such interactions could lead to the development of new kinase inhibitors for cancer therapy .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating promising antibacterial activity. Further studies are needed to explore its potential as a lead compound for developing new antibiotics .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
